3-(N-Maleimidopropionyl)biocytin

Membrane protein topology Mitochondrial translocase Cysteine accessibility

Topology mapping of membrane proteins demands a thiol-reactive biotinylating reagent with proven membrane impermeability. Generic maleimide-biotin conjugates lack this property, compromising spatial resolution. 3-(N-Maleimidopropionyl)biocytin (MPB, CAS 98930-71-3) provides a long hydrophilic spacer arm, restricting labeling to solvent-exposed cysteine residues. Validated on Tim44 of the mitochondrial inner membrane translocase, MPB achieves femtomole-range detection sensitivity on dot blots. Supplied with documented batch purity for reproducible results.

Molecular Formula C23H33N5O7S
Molecular Weight 523.6 g/mol
CAS No. 98930-71-3
Cat. No. B149446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(N-Maleimidopropionyl)biocytin
CAS98930-71-3
Synonyms3-(N-maleimido-propionyl)biocytin
3-(N-maleimidopropionyl)biocytin
3-MPB
Molecular FormulaC23H33N5O7S
Molecular Weight523.6 g/mol
Structural Identifiers
SMILESC1C2C(C(S1)CCCCC(=O)NCCCCC(C(=O)O)NC(=O)CCN3C(=O)C=CC3=O)NC(=O)N2
InChIInChI=1S/C23H33N5O7S/c29-17(7-2-1-6-16-21-15(13-36-16)26-23(35)27-21)24-11-4-3-5-14(22(33)34)25-18(30)10-12-28-19(31)8-9-20(28)32/h8-9,14-16,21H,1-7,10-13H2,(H,24,29)(H,25,30)(H,33,34)(H2,26,27,35)/t14-,15-,16-,21-/m0/s1
InChIKeyKWNGAZCDAJSVLC-OSAWLIQMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MPB: Thiol-Specific Biotinylation Reagent Overview


3-(N-Maleimidopropionyl)biocytin (MPB, CAS 98930-71-3) is a thiol-specific biotinylating reagent that covalently couples a biotin moiety to sulfhydryl groups in proteins and peptides via a maleimide functional group [1]. As a biocytin derivative, it features a hydrophilic linker that renders the molecule membrane-impermeable, a property critical for topological studies of membrane proteins [2]. Its long spacer arm between biotin and the reactive maleimide enhances streptavidin/avidin accessibility and reduces steric hindrance in downstream detection and purification workflows [1].

Why MPB Cannot Be Replaced


Thiol-reactive biotinylation reagents are not functionally interchangeable due to substantial differences in membrane permeability, spacer arm length and composition, and resulting detection sensitivity . Substituting MPB with a generic maleimide-biotin conjugate may compromise the integrity of membrane topology assays (if membrane impermeability is required), reduce streptavidin binding efficiency (if the spacer is too short or hydrophobic), or introduce unwanted cleavage chemistry (if a disulfide-containing linker is used) [1]. Procurement decisions must therefore be guided by quantitative, application-specific performance data.

MPB vs. Alternatives: Quantitative Evidence


Membrane Impermeability vs. Biotin-BMCC

MPB is definitively characterized as a membrane-impermeable reagent, a property explicitly exploited to restrict labeling to extramembraneous cysteine residues in intact mitochondria [1]. In contrast, Biotin-BMCC, a common maleimide-biotin alternative, is cell membrane-permeable and contains a cyclohexane ring that stabilizes the maleimide, making it unsuitable for experiments requiring compartment-specific labeling .

Membrane protein topology Mitochondrial translocase Cysteine accessibility

Detection Sensitivity Benchmark

MPB enables detection of protein sulfhydryl groups on dot blots with sensitivity in the femtomole (10⁻¹⁵ mol) range [1]. This level of sensitivity is a benchmark established in the original characterization and is consistently reported by vendors . While other thiol-reactive biotinylation reagents such as Biotin-HPDP are also used for protein labeling, their detection limits are not explicitly quantified at the femtomole level in the primary literature and are often described in more general terms [2].

Protein detection Dot blot Thiol quantification

Thiol Chemoselectivity

MPB demonstrates strict specificity for free sulfhydryl groups or reduced disulfide bonds and does not label proteins lacking free SH groups at physiological pH (6.5-7.5) [1]. This high degree of chemoselectivity minimizes off-target biotinylation and ensures that the observed signal accurately reflects the presence and accessibility of thiols. While other maleimide-based reagents share this reactivity, MPB's performance has been explicitly validated in the context of complex protein mixtures and membrane systems [2].

Cysteine labeling Protein modification Biotinylation

Spacer Arm Advantage in Avidin Binding

The original characterization of MPB reported that its long spacer arm between the biotinyl group and the reactive maleimide leads to improved adsorption of biotinylated proteins to avidin affinity columns compared to reagents with shorter linkers [1]. While the exact spacer length of MPB is not numerically defined in the primary literature, it is established as 'long' and is composed of the biocytin moiety (biotin conjugated to the ε-amino group of lysine), providing sufficient distance to minimize steric hindrance during streptavidin/avidin binding [2]. In contrast, reagents like Biotin-PEG2-maleimide have a defined medium-length PEG spacer, but MPB's biocytin-derived spacer offers a distinct hydrophilic character that may be preferable for certain aqueous purification workflows .

Affinity purification Streptavidin binding Biotin-avidin interaction

Molecular Size and Permeability

MPB has a molecular weight of 523.60 Da, which, combined with the hydrophilic nature of its biocytin-derived linker, contributes to its membrane-impermeable character . In comparison, Biotin-PE-maleimide, another membrane-impermeable maleimide-biotin reagent, has a smaller molecular weight of 435.54 Da but relies on a bulky piperazine moiety to achieve impermeability . The larger size and hydrophilic linker of MPB provide an alternative mechanism for achieving membrane exclusion, which may be advantageous in systems where the smaller reagent could still exhibit some degree of passive diffusion.

Membrane permeability Bioconjugation Molecular size

Optimal Applications for MPB


Membrane Protein Topology Mapping

MPB is the reagent of choice for determining the topology of membrane proteins in intact organelles. Its membrane-impermeable nature, as demonstrated in the mapping of the Tim44 subunit of the mitochondrial inner membrane translocase [1], ensures that labeling is restricted to cysteine residues exposed to the intermembrane space or cytoplasm. This application is not reliably achievable with membrane-permeable alternatives such as Biotin-BMCC .

High-Sensitivity Thiol Detection on Dot Blots

For researchers requiring the detection of low-abundance proteins or quantifying subtle changes in protein sulfhydryl content, MPB offers a validated sensitivity in the femtomole range [1]. This established benchmark makes it a superior choice for dot blot applications compared to reagents for which such high sensitivity has not been explicitly demonstrated.

Cysteine-Specific Labeling for Pull-Down

MPB's high chemoselectivity for free sulfhydryl groups at physiological pH, combined with its long hydrophilic spacer arm that enhances avidin column capture efficiency [1], makes it an optimal reagent for site-specific biotinylation of cysteine-containing proteins prior to affinity purification. This is particularly valuable for proteins where amine-reactive biotinylation would compromise activity or binding interfaces.

Cysteine Scanning Mutagenesis & Binding Site Mapping

In cysteine scanning mutagenesis studies, such as those used to map the noncatalytic nucleotide binding site of the yeast V-ATPase, MPB's thiol-specific reactivity enables precise evaluation of residue accessibility [1]. Its ability to differentiate between protected and unprotected cysteine residues in the presence of nucleotide analogs provides a quantitative readout for proximity and conformational changes.

Technical Documentation Hub

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